molecular formula C15H24 B1203592 Thujopsene CAS No. 470-40-6

Thujopsene

Cat. No.: B1203592
CAS No.: 470-40-6
M. Wt: 204.35 g/mol
InChI Key: WXQGPFZDVCRBME-BPLDGKMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thujopsene is a natural chemical compound classified as a sesquiterpene, with the molecular formula C₁₅H₂₄. It is found in the essential oil of various conifers, particularly in Juniperus cedrus and Thujopsis dolabrata, where it comprises around 2.2% of the heartwood’s weight . This compound is known for its unique tricyclic structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thujopsene can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The biosynthesis involves the cyclization of farnesyl pyrophosphate to form the tricyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from coniferous woods such as Thujopsis dolabrata. The essential oil is then subjected to distillation and purification processes to isolate this compound .

Chemical Reactions Analysis

Isomerization Reactions

Thujopsene is prone to isomerization when exposed to strong acidic catalysts . This process can yield a variety of isomeric products, with the specific outcome depending on the catalyst and reaction conditions .

  • Acid-Catalyzed Isomerization: When using glacial acetic acid, both cis- and *trans-*this compound can isomerize to produce α-chamigrene (30%), β-chamigrene (30%), and olefin C (40%) . Under stronger acidic conditions, such as high chloric acid, the primary isomerization products of cis- and *trans-*this compound are mainly olefin C, which can be further transformed into olefin A and olefin B .

  • Catalysts: Various catalysts can promote this compound isomerization, including solid superacid TiO2/SO4, C-acylation reaction catalysts, polymer acidic catalysts, heteropoly acid (HPA) catalysts, zeolite catalysts, supported catalysts, and metal catalysts .

  • Isomerization Products: The isomerization of this compound can produce more than ten different products, including α-chamigrene, β-chamigrene, cuparene, widrol, olefin A, olefin B, olefin C, olefin D, olefin E, and olefin F .

Antibacterial Activity

This compound exhibits antibacterial activity against several bacterial strains .

  • Sesquiterpenes like this compound, (+)-cuparene, and cedrol have antibacterial properties .

Ozonolysis

Ozonolysis of this compound yields epoxides due to steric hindrance around the double bond .

  • The reaction proceeds via an initial π complex, which, due to steric hindrance, collapses to form an epoxide rather than the normal initial ozonide . The major epoxide obtained from the ozonolysis of a this compound derivative has a cis ring fusion .

Chemical Composition Analysis

Table 1 shows the chemical composition of G. tenax, including the percentage of this compound .

Table 1: Chemical Composition of G. tenax

NO.RTConstituentsKI%
17.890p-hydroxybenzaldehyde1374.40.57
29.302(−)-thujopsene1437.14.68
310.484α-curcumene1484.01.54
410.833α-zingiberene1497.82.98
511.285(+)-cuparene1511.40.28
611.322(−)-β-bisabolene1512.51.00
714.703cedrol1607.33.91

Influence of Environmental Conditions

The production of this compound by microorganisms is affected by environmental conditions such as temperature and humidity .

  • The optimal temperature and relative humidity for P. decumbens growth, a strain known to produce (+)-thujopsene, are 30°C and 100% RH, respectively . More favorable incubation parameters generally lead to faster maximum (+)-thujopsene production .

  • This compound exhibits antifungal activity, inhibiting the growth of several fungal strains . It may also have an autoregulatory function, inhibiting the growth of the producing strain .

Scientific Research Applications

Synthesis of Fragrances and Flavors

Thujopsene is primarily utilized in the fragrance industry due to its pleasant aroma. The synthesis of this compound can be achieved through several methods, with one notable approach involving the use of (+)-Dihydrocarvone as a starting material. The Simmons-Smith cyclopropanation reaction is a key step in this synthesis, which ultimately leads to the production of this compound through a two-step process .

Key Points:

  • Synthetic Route: The synthesis involves isomerization and acetylation processes.
  • Yield: A study reported an average yield of 91.1% for Methyl cedryl ketone derived from this compound .

Plant Protection

This compound has demonstrated significant potential in plant protection, particularly as a natural pesticide. Research indicates that volatile oils containing this compound can attract woodborers, showing a threefold increase in attraction compared to control groups. Furthermore, these oils exhibit strong lethal effects on adult pests .

Antifungal Properties:
this compound has been tested against various fungal strains, displaying inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. It has also shown effectiveness against wood-decaying fungi like Gloeophyllus trabeum and Aspergillus niger, suggesting its potential as a biocontrol agent in agriculture .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown promising results against multiple bacterial and fungal strains. For instance, ethyl acetate extracts rich in this compound exhibited significant antimicrobial effects against various pathogens including white rot fungus and brown rot fungus .

Case Study:
A study highlighted the antifungal activity of this compound against 16 fungal strains, where five strains showed reduced growth when exposed to this compound. The compound's autoregulatory function was proposed due to its inhibitory effect on the producing strain Penicillium decumbens .

Environmental Impact and Risk Assessment

This compound's environmental behavior has been assessed through studies examining its persistence and degradation in various ecosystems. It has a relatively short environmental half-life, ranging from minutes to hours depending on conditions such as temperature and humidity . This characteristic suggests that while it can be effective as an antimicrobial agent, it may not accumulate significantly in the environment.

Industrial Applications

Beyond its use in fragrances and agriculture, this compound is being explored for its potential in renewable fuel production. Research indicates that high-density renewable fuels can be derived from this compound and related compounds, which may enhance the efficiency of fuel usage in military applications .

Summary Table of this compound Applications

Application AreaKey FindingsReferences
Fragrance SynthesisHigh yield synthesis methods
Plant ProtectionEffective natural pesticide; attracts woodborers
Antimicrobial ActivityInhibitory effects on bacteria and fungi
Environmental ImpactShort half-life; minimal accumulation
Industrial UsePotential for renewable fuel production

Comparison with Similar Compounds

Thujopsene is unique among sesquiterpenes due to its tricyclic structure and specific biological activities. Similar compounds include:

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Biological Activity

Thujopsene, a sesquiterpene predominantly found in various plant essential oils, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on bacteria and fungi, antioxidant capabilities, and potential therapeutic applications.

Chemical Composition

This compound is primarily extracted from the heartwood of trees such as Platycladus orientalis and Cupressus funebris. Its concentration varies significantly depending on the health status of the plant material. For instance, this compound comprises about 12.84% of healthy Platycladus orientalis bark but increases to 40.29% in weakened states .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus25-50 µg/mLBacteria
Escherichia coli25-50 µg/mLBacteria
Aspergillus niger2.0-3.0 ppmFungi
Gloeophyllus trabeumEffective at low concentrationsFungi
Ipex lactenusEffective at low concentrationsFungi

The compound has shown potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 50 µg/mL . Additionally, this compound has been effective against wood-decaying fungi like Gloeophyllus trabeum and Aspergillus niger, highlighting its potential use in wood preservation and as a natural antifungal agent .

Antioxidant Activity

This compound also exhibits notable antioxidant properties. The antioxidant activity is often measured through various assays, including the DPPH radical scavenging assay, β-carotene/linoleic acid-coupled oxidation reaction, and hydroxyl radical scavenging assays.

Table 2: Antioxidant Activity Assays

Assay TypeResult
DPPH Radical ScavengingDose-dependent increase
β-Carotene/Linoleic Acid Coupled OxidationHigh inhibition capacity
Hydroxyl Radical ScavengingEffective at low concentrations

In these assays, this compound demonstrated a dose-dependent increase in antioxidant activity, comparable to butylated hydroxytoluene (BHT), a well-known synthetic antioxidant . The presence of phenolic compounds in extracts containing this compound contributes significantly to this activity.

Case Studies

  • Antifungal Effects : A study investigating the antifungal properties of this compound found that it inhibited the growth of five different fungal strains when tested in vitro. The study suggested that this compound might play an autoregulatory role in fungal metabolism, affecting not only target fungi but also the producing organism itself (Penicillium decumbens) .
  • Environmental Influence on Production : Research on Penicillium decumbens showed that optimal growth conditions (30°C and 100% relative humidity) led to increased production of this compound. This finding emphasizes the influence of environmental factors on the biosynthesis of this compound and its potential applications in biocontrol strategies .
  • Application in Plant Protection : this compound's strong antimicrobial properties have led to its exploration as a natural pesticide. Experiments indicated that volatile oils containing this compound attracted woodborers significantly more than control groups, suggesting its potential utility in pest management strategies .

Properties

CAS No.

470-40-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene

InChI

InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1

InChI Key

WXQGPFZDVCRBME-BPLDGKMQSA-N

SMILES

CC1=CCC2(CCCC(C23C1C3)(C)C)C

Isomeric SMILES

CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C

Canonical SMILES

CC1=CCC2(CCCC(C23C1C3)(C)C)C

Key on ui other cas no.

470-40-6

Pictograms

Health Hazard

Synonyms

thujopsene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thujopsene
Reactant of Route 2
Thujopsene
Reactant of Route 3
Thujopsene
Reactant of Route 4
Thujopsene
Reactant of Route 5
Thujopsene
Reactant of Route 6
Thujopsene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.